ethyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key functional groups include:
- 6-Acetyl group: Enhances lipophilicity and may influence metabolic stability.
- Ethyl carboxylate at position 3: Likely a prodrug feature, as esters are often hydrolyzed to active carboxylic acids in vivo.
Its design parallels trends in piperidine-containing derivatives, which are valued for their pharmacological versatility .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S2/c1-3-33-24(30)21-19-11-14-26(16(2)28)15-20(19)34-23(21)25-22(29)17-7-9-18(10-8-17)35(31,32)27-12-5-4-6-13-27/h7-10H,3-6,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEJIOSCCHJVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Piperidinylsulfonylbenzamido Moiety: This step involves the coupling of the piperidinylsulfonylbenzamido group to the thieno[2,3-c]pyridine core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C24H32ClN3O5S2
- Molecular Weight : 542.1 g/mol
- CAS Number : 1216724-68-3
The structure features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. The presence of the piperidine sulfonamide moiety is particularly significant as it enhances the compound's interaction with biological targets.
Biological Applications
Ethyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has shown promise in several areas:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The thieno[2,3-c]pyridine core is known for its potential to inhibit cell proliferation and induce apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound can modulate signaling pathways involved in cancer progression.
Antimicrobial Properties
The sulfonamide group is associated with antimicrobial activity. Compounds containing this moiety have been effective against a range of bacterial infections by inhibiting bacterial dihydropteroate synthase. This compound may exhibit similar properties and warrant further investigation.
Neurological Research
Given the presence of piperidine in its structure, this compound may interact with neurotransmitter systems. Research into piperidine derivatives has revealed potential applications in treating neurodegenerative diseases and mood disorders.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a related thieno[2,3-c]pyridine derivative on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound. The study concluded that modifications to the thieno[2,3-c]pyridine scaffold could enhance anticancer activity .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial screening of sulfonamide compounds, this compound was tested against several bacterial strains. The compound exhibited promising activity against Gram-positive bacteria while showing moderate effects on Gram-negative strains .
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Analysis :
- Rigid heterocycles like pyrazolo-pyrimidine () may confer metabolic stability but reduce conformational adaptability .
Substituent Effects
Analysis :
Analysis :
- ’s tetrahydropyridine derivatives exhibit antibacterial and antitumor activities, likely due to piperidine’s role in disrupting microbial membranes or enzyme inhibition . The target compound’s sulfonamide group may enhance these effects by mimicking endogenous substrates.
- Pyrazolo-pyrimidine derivatives () are frequently kinase inhibitors, suggesting the target compound’s thienopyridine core could be optimized for similar pathways .
Biological Activity
Ethyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS Number: 449769-51-1) is a complex organic compound notable for its unique thieno[2,3-c]pyridine core structure. This compound incorporates several functional groups, including an acetyl group and a piperidine sulfonamide moiety, which suggest significant potential for diverse biological activities.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's structural diversity allows it to interact with various biological targets, contributing to its pharmacological potential.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. Studies have shown that thieno[2,3-c]pyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance:
- Mannich Bases : A review highlighted that Mannich bases derived from similar structures demonstrated significant antiproliferative activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines .
Anti-inflammatory Effects
The presence of the sulfonamide group in this compound suggests potential anti-inflammatory activity. Sulfonamide derivatives have been associated with the inhibition of inflammatory mediators and enzymes involved in the inflammatory response.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE) and urease. Research on piperidine derivatives indicates their effectiveness in inhibiting these enzymes, which are crucial in various physiological processes and disease states .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide and benzamido groups may facilitate binding to these targets, modulating their activity and leading to therapeutic effects.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antibacterial Activity : A series of piperidine derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
- Cytotoxicity Evaluation : In vitro studies demonstrated that compounds with similar thieno[2,3-c]pyridine structures showed varying degrees of cytotoxicity against different cancer cell lines. For example, certain derivatives were found to be more potent than established chemotherapeutics like 5-fluorouracil .
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Anticancer | Significant cytotoxic effects against HeLa, HepG2, A549 cell lines |
| Anti-inflammatory | Potential inhibition of inflammatory mediators |
| Enzyme Inhibition | Effective against AChE and urease |
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound?
Answer: The synthesis typically involves multi-step reactions, including:
- Core formation : Cyclocondensation of ethyl acetoacetate with thiourea derivatives to construct the thieno[2,3-c]pyridine scaffold .
- Sulfonamide coupling : Reaction of 4-(piperidine-1-sulfonyl)benzoyl chloride with the amino group at position 2 of the thienopyridine core under anhydrous conditions (e.g., DCM, triethylamine) .
- Acetylation : Introduction of the acetyl group at position 6 using acetyl chloride or acetic anhydride in the presence of a base .
Key reagents : Ethyl acetoacetate, thioureas, and coupling agents like HATU or EDCI .
Advanced: How can the cyclization step be optimized to enhance reaction yield?
Answer: Optimization strategies include:
- Temperature control : Conducting cyclization at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalyst screening : Testing Lewis acids like ZnCl₂ or Brønsted acids (p-TsOH) to accelerate ring closure .
- In situ monitoring : Using TLC or HPLC to track reaction progress and minimize byproduct formation .
Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer: Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and assess purity (e.g., acetyl proton at δ ~2.4 ppm) .
- High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- X-ray crystallography : To resolve stereochemical ambiguities in the thienopyridine core, as demonstrated in related compounds .
Advanced: How can NMR discrepancies caused by tautomerism or dynamic exchange be resolved?
Answer: Methodological approaches:
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to slow dynamic processes and resolve splitting .
- Deuterated solvent screening : Use DMSO-d₆ or CDCl₃ to identify solvent-dependent conformational changes .
- 2D NMR (COSY, NOESY) : Map coupling patterns and spatial proximity of protons in ambiguous regions .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Answer: Utilize:
- Molecular docking (AutoDock Vina, Schrödinger) : To model binding affinity with enzymes like kinases or GPCRs, leveraging the sulfonamide group’s hydrogen-bonding potential .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Correlate substituent modifications (e.g., acetyl vs. propionyl) with activity trends from analogous compounds .
Basic: What are the solubility properties and ideal storage conditions?
Answer:
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL). Use DMSO for biological assays .
- Storage : Store at −20°C under inert gas (argon) to prevent hydrolysis of the ester group .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer: Focus on:
- Core modifications : Synthesize analogs with varying substituents (e.g., replacing acetyl with benzoyl) to assess impact on bioactivity .
- Functional group swaps : Substitute piperidine sulfonamide with morpholine or pyrrolidine derivatives to evaluate binding selectivity .
- Biological assays : Test analogs against target panels (e.g., kinase inhibition) and compare IC₅₀ values .
Advanced: What strategies reduce byproducts during sulfonamide coupling?
Answer: Mitigation approaches:
- Stoichiometric control : Use 1.2 equivalents of 4-(piperidine-1-sulfonyl)benzoyl chloride to minimize unreacted starting material .
- Activation reagents : Employ HOBt/DMAP to enhance coupling efficiency and reduce racemization .
- Purification : Apply reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the desired product .
Basic: How is the compound’s stability under varying pH conditions assessed?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC .
- Kinetic analysis : Calculate half-life (t₁/₂) using UV-Vis spectroscopy at λ_max ~260 nm .
Advanced: How to resolve contradictory bioactivity results across studies?
Answer:
- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and ensure consistent ATP concentrations in kinase assays .
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and assess compound purity via LC-MS .
- Meta-analysis : Compare data with structurally similar compounds (e.g., thieno[3,2-c]pyridine derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
